[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid
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Overview
Description
[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a dioxo-acridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid typically involves multiple steps, starting with the preparation of the acridinyl precursor. This precursor is then brominated under controlled conditions to introduce the bromine atoms. The final step involves the coupling of the brominated acridinyl compound with phenoxyacetic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups in place of the bromine atoms.
Scientific Research Applications
[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which [2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid include other brominated acridinyl derivatives and phenoxyacetic acid derivatives.
Uniqueness
What sets this compound apart is its unique combination of bromine atoms and the dioxo-acridinyl group, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness could make it particularly valuable in certain research and industrial applications.
Properties
Molecular Formula |
C28H33Br2NO5 |
---|---|
Molecular Weight |
623.4 g/mol |
IUPAC Name |
2-[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-4,5,7,9-tetrahydro-2H-acridin-9-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C28H33Br2NO5/c1-6-7-31-18-10-27(2,3)12-20(32)24(18)23(25-19(31)11-28(4,5)13-21(25)33)16-8-15(29)9-17(30)26(16)36-14-22(34)35/h8-9,23H,6-7,10-14H2,1-5H3,(H,34,35) |
InChI Key |
QBXPSLUJWUXUGP-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=CC(=CC(=C4OCC(=O)O)Br)Br)C(=O)CC(C2)(C)C |
Canonical SMILES |
CCCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=C(C(=CC(=C4)Br)Br)OCC(=O)O)C(=O)CC(C2)(C)C |
Origin of Product |
United States |
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